![molecular formula C7H9N3O2S B066076 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-62-7](/img/structure/B66076.png)
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound with a molecular formula of C7H8N2O2S. It is also known as metiamide and is a derivative of histamine H2 receptor antagonist. This chemical compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with the histamine H2 receptor. It acts as a competitive antagonist of the histamine H2 receptor, thereby blocking the action of histamine on the receptor. This leads to a reduction in the production of gastric acid and the prevention of gastric ulcers.
Biochemical and Physiological Effects:
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the secretion of gastric acid, increase mucosal blood flow, and reduce the risk of gastric ulceration. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for a range of inflammatory and painful conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments include its well-established mechanism of action, its ability to reduce gastric acid secretion, and its anti-inflammatory and analgesic effects. However, limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. These include further studies on its anti-inflammatory and analgesic effects, its potential use as a treatment for respiratory disorders, and its potential use in combination with other drugs for the treatment of gastric ulcers. Further research is also needed to determine the optimal dosing and administration of this compound in order to minimize the risk of adverse effects.
Wissenschaftliche Forschungsanwendungen
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-ulcer properties. It has also been studied for its potential use as a treatment for gastric ulcers, asthma, and other respiratory disorders.
Eigenschaften
CAS-Nummer |
163136-62-7 |
|---|---|
Produktname |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
Molekularformel |
C7H9N3O2S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H9N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-5,9-10H,1H3 |
InChI-Schlüssel |
WEARCONSHKAHEI-UHFFFAOYSA-N |
SMILES |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
Kanonische SMILES |
CC1NC2=C(N=CC=C2)S(=O)(=O)N1 |
Synonyme |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

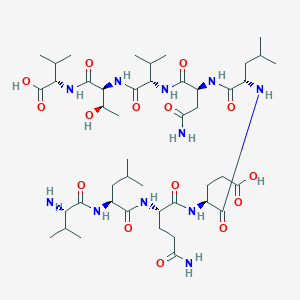

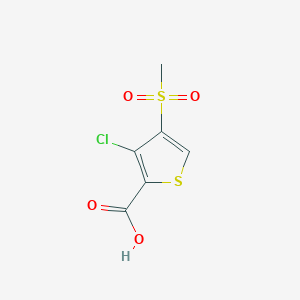

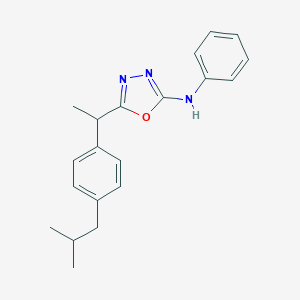

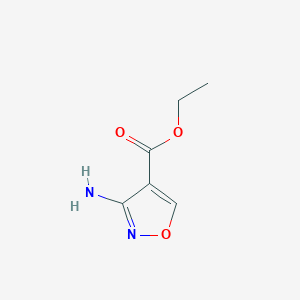
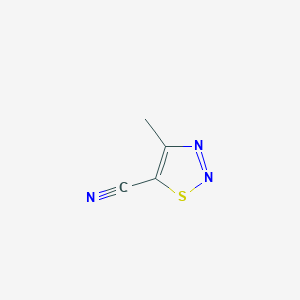
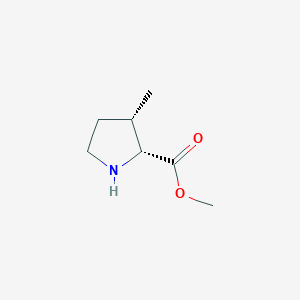
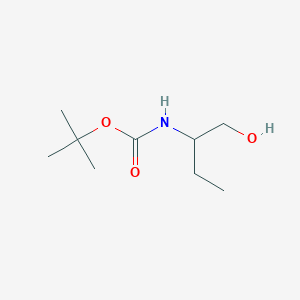
![Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B66017.png)


